molecular formula C20H25NO3 B2517239 (S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester CAS No. 217172-40-2

(S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester

Cat. No. B2517239
CAS RN: 217172-40-2
M. Wt: 327.424
InChI Key: ASBKSHPOOMGXGM-SFHVURJKSA-N
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Description

The compound “(S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester” is an amino acid derivative with a benzyl ether and a tert-butyl ester group . The benzyl ether group is a common protecting group used in organic synthesis, and the tert-butyl ester group is a common ester group that can increase the lipophilicity of a compound .


Molecular Structure Analysis

The compound likely has a chiral center at the alpha carbon (the carbon adjacent to the carboxylic acid/ester group), which is indicated by the “(S)” in its name . This means the compound can exist in two mirror-image forms (enantiomers) that are not superimposable.


Chemical Reactions Analysis

The compound contains functional groups (amino group, ester group, and ether group) that can undergo a variety of chemical reactions . For example, the ester group can be hydrolyzed to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups . For example, the presence of the ester group could make it more lipophilic (fat-soluble) than the corresponding carboxylic acid.

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)24-19(22)18(21)13-15-9-11-17(12-10-15)23-14-16-7-5-4-6-8-16/h4-12,18H,13-14,21H2,1-3H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBKSHPOOMGXGM-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester

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